3-Chloro-N-[4-(N-methylacetamido)phenyl]benzamide

Catalog No.
S11585339
CAS No.
M.F
C16H15ClN2O2
M. Wt
302.75 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chloro-N-[4-(N-methylacetamido)phenyl]benzamide

Product Name

3-Chloro-N-[4-(N-methylacetamido)phenyl]benzamide

IUPAC Name

N-[4-[acetyl(methyl)amino]phenyl]-3-chlorobenzamide

Molecular Formula

C16H15ClN2O2

Molecular Weight

302.75 g/mol

InChI

InChI=1S/C16H15ClN2O2/c1-11(20)19(2)15-8-6-14(7-9-15)18-16(21)12-4-3-5-13(17)10-12/h3-10H,1-2H3,(H,18,21)

InChI Key

QJBZODULKAYYJB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)Cl

3-Chloro-N-[4-(N-methylacetamido)phenyl]benzamide is a synthetic organic compound characterized by its unique structure, which includes a chloro substituent and an N-methylacetamido group attached to a phenyl ring. This compound belongs to the class of substituted benzamides, which are known for their diverse biological activities and applications in medicinal chemistry. The presence of the chloro group can influence the compound's reactivity and biological interactions, making it a subject of interest in pharmacological research.

Typical of amide compounds, including:

  • Oxidation: The compound can be oxidized to yield corresponding carboxylic acids or ketones using reagents such as potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions with agents like lithium aluminum hydride or sodium borohydride can convert the amide into primary or secondary amines.
  • Substitution Reactions: The chloro group is a site for nucleophilic substitution, allowing for the introduction of different nucleophiles, which can lead to the formation of azides or nitriles when treated with sodium azide or potassium cyanide.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Research indicates that 3-Chloro-N-[4-(N-methylacetamido)phenyl]benzamide exhibits significant biological activity, particularly in enzyme inhibition and protein-ligand interactions. Its ability to bind selectively to specific proteins positions it as a valuable tool in biochemical research. Investigations into its therapeutic potential have suggested activities such as:

  • Anti-inflammatory Effects: The compound may inhibit pathways involved in inflammation.
  • Anticancer Properties: Preclinical studies have explored its efficacy against various cancer cell lines, demonstrating potential as an anticancer agent.

The precise mechanisms of action involve interactions with molecular targets that modulate biological pathways relevant to disease processes.

The synthesis of 3-Chloro-N-[4-(N-methylacetamido)phenyl]benzamide typically involves several steps:

  • Starting Materials: The synthesis begins with 4-(N-methylacetamido)aniline and benzoyl chloride.
  • Reaction Conditions: The reaction is conducted in an organic solvent such as dichloromethane, often in the presence of a base like triethylamine to facilitate the formation of the benzamide bond.
  • Purification: After completion, the product is purified through recrystallization or chromatography to obtain the desired compound in high purity.

This method allows for efficient production while maintaining structural integrity.

3-Chloro-N-[4-(N-methylacetamido)phenyl]benzamide finds applications across various fields:

  • Medicinal Chemistry: It is investigated for potential therapeutic uses, particularly in developing anti-inflammatory and anticancer drugs.
  • Biochemical Research: The compound serves as a tool for studying enzyme activity and protein interactions.
  • Industrial

Studies on 3-Chloro-N-[4-(N-methylacetamido)phenyl]benzamide focus on its interactions with biological macromolecules. The compound's mechanism of action involves binding to specific enzymes or receptors, leading to inhibition of their activity. This interaction can result in various biological effects, such as reduced inflammation or altered cell proliferation rates in cancer cells. Understanding these interactions is crucial for developing targeted therapies that leverage the compound's unique properties.

3-Chloro-N-[4-(N-methylacetamido)phenyl]benzamide can be compared with several similar compounds that share structural features but differ in substituents or functional groups. Here are some notable examples:

Compound NameStructureUnique Features
N-{3-[1-(2-bromo-N-methylacetamido)ethyl]phenyl}benzamideContains bromine instead of chlorineAltered reactivity and biological profile
N-{3-[1-(2-fluoro-N-methylacetamido)ethyl]phenyl}benzamideContains fluorineEnhanced stability and potential binding affinity
N-{3-[1-(2-iodo-N-methylacetamido)ethyl]phenyl}benzamideContains iodineUnique properties due to larger halogen

These compounds illustrate how variations in halogen substituents can influence chemical behavior and biological activity, highlighting the uniqueness of 3-Chloro-N-[4-(N-methylacetamido)phenyl]benzamide within this class of compounds.

XLogP3

2.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

302.0822054 g/mol

Monoisotopic Mass

302.0822054 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-09-2024

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